![molecular formula C11H15NO4 B14336823 N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-N-methylacetamide CAS No. 103565-58-8](/img/structure/B14336823.png)
N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-N-methylacetamide is a compound with significant interest in various scientific fields It is known for its unique chemical structure, which includes both hydroxyl and amide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-N-methylacetamide typically involves the reaction of 3,4-dihydroxyphenethylamine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The reaction can be summarized as follows:
Starting Materials: 3,4-dihydroxyphenethylamine, acetic anhydride, pyridine.
Reaction Conditions: The reaction is typically carried out at room temperature with constant stirring.
Product Isolation: The product is isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Ethers or esters, depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Used in the development of new materials and as a precursor for various chemical products.
Wirkmechanismus
The mechanism of action of N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes such as tyrosinase, where it inhibits the enzyme’s activity by binding to its active site. This inhibition can lead to a decrease in melanin production, making it a potential candidate for skin-whitening products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[2-(3,4-Dihydroxyphenyl)ethyl]octanamide:
N-[4-(Acetylamino)butyl]-3-(3,4-dihydroxyphenyl)-2-propenamide: A compound with a similar phenolic structure but different substituents.
Uniqueness
N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-N-methylacetamide is unique due to its specific combination of hydroxyl and amide functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with enzymes and participate in various chemical reactions makes it a versatile compound in scientific research.
Eigenschaften
CAS-Nummer |
103565-58-8 |
|---|---|
Molekularformel |
C11H15NO4 |
Molekulargewicht |
225.24 g/mol |
IUPAC-Name |
N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-N-methylacetamide |
InChI |
InChI=1S/C11H15NO4/c1-7(13)12(2)6-11(16)8-3-4-9(14)10(15)5-8/h3-5,11,14-16H,6H2,1-2H3 |
InChI-Schlüssel |
LABXSGHUYGIMLS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C)CC(C1=CC(=C(C=C1)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


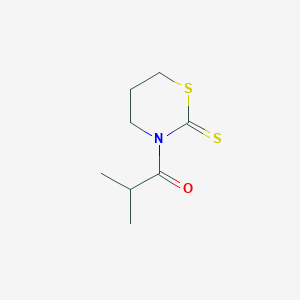
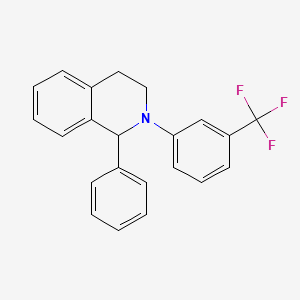

![[(2-Nitroethenyl)sulfanyl]benzene](/img/structure/B14336771.png)
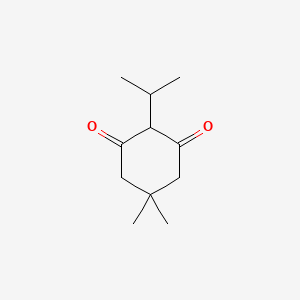
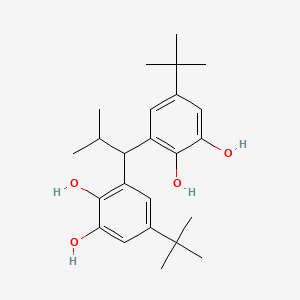
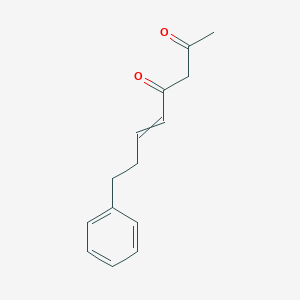
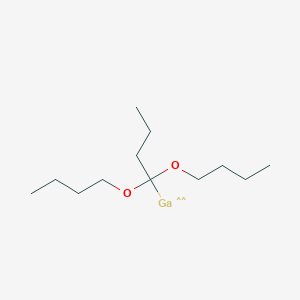
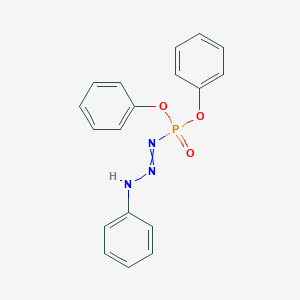


![2-[2-(2-Nitrophenyl)phenyl]acetamide](/img/structure/B14336835.png)

![1H-Inden-1-one, 2,3-dihydro-2-[(3-methoxyphenyl)methylene]-](/img/structure/B14336846.png)
